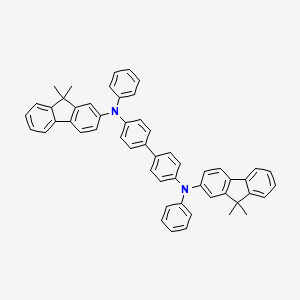![molecular formula C13H12O8 B3028916 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid CAS No. 39015-77-5](/img/structure/B3028916.png)
2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid is a natural product found in Trifolium pratense, Pisum sativum, and Brassica rapa with data available.
Mécanisme D'action
Target of Action
The primary target of 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid, also known as Caffeoyl-L-malic acid Related compounds such as 3-(3,4-dimethoxyphenyl)propionic acid have been used in screening for the ability to induce γ globin gene expression .
Mode of Action
It is known that related compounds can induce γ globin gene expression . This suggests that this compound may interact with its targets at the genetic level, influencing gene expression.
Biochemical Pathways
The induction of γ globin gene expression suggests that it may play a role in the regulation of hemoglobin synthesis .
Result of Action
The potential induction of γ globin gene expression suggests that it may have a role in the regulation of hemoglobin synthesis .
Analyse Biochimique
Biochemical Properties
2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with enzymes such as glutathione S-transferases (GSTs) and superoxide dismutase (SOD), enhancing their activity and thereby contributing to the reduction of oxidative stress in cells . This compound also interacts with proteins involved in lipid metabolism, such as lipoprotein lipase (LPL), which helps in the breakdown of triglycerides . The nature of these interactions is primarily through binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression . This compound also impacts cellular metabolism by enhancing the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to increased ATP production . Additionally, it has been observed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), while sparing healthy cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to the active sites of enzymes such as GSTs and SOD, enhancing their activity and reducing oxidative stress . This compound also inhibits the activity of certain kinases, leading to changes in cell signaling pathways and gene expression . Furthermore, it induces apoptosis in cancer cells by generating ROS, which leads to oxidative damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including increased antioxidant enzyme activity and reduced lipid peroxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant enzyme activity and reduce lipid levels without causing any adverse effects . At high doses, it can lead to toxicity, including liver damage and oxidative stress . Threshold effects have been observed, with a clear dose-response relationship indicating that moderate doses are most effective for therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as GSTs and SOD, enhancing their activity and contributing to the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the activity of enzymes involved in the TCA cycle, leading to increased ATP production . Additionally, it has been shown to influence lipid metabolism by interacting with enzymes such as LPL .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is taken up by cells via specific transporters and is distributed to various cellular compartments, including the cytoplasm and mitochondria . This compound can accumulate in tissues with high metabolic activity, such as the liver and muscles .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It is directed to these compartments through specific targeting signals and post-translational modifications . In the mitochondria, it enhances the activity of antioxidant enzymes and contributes to the reduction of oxidative stress . This localization is crucial for its function in modulating cellular metabolism and protecting cells from oxidative damage .
Propriétés
Numéro CAS |
39015-77-5 |
|---|---|
Formule moléculaire |
C13H12O8 |
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20) |
Clé InChI |
PMKQSEYPLQIEAY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC(CC(=O)O)C(=O)O)OC |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)
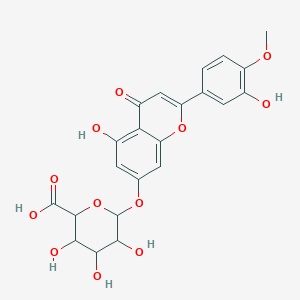
![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)

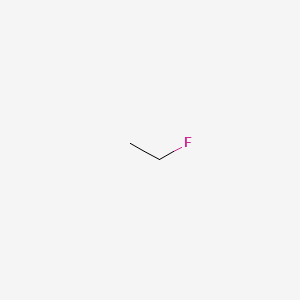
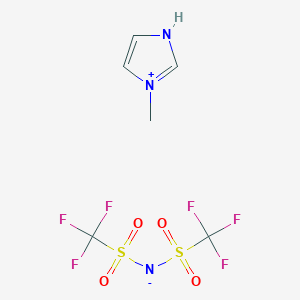
![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)
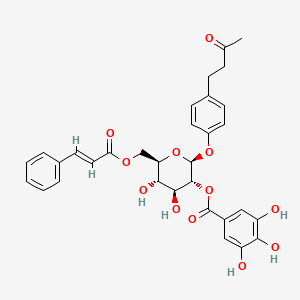
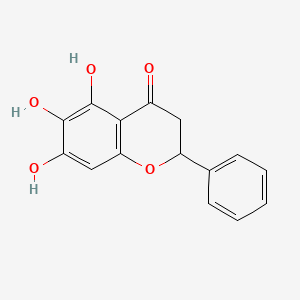
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)
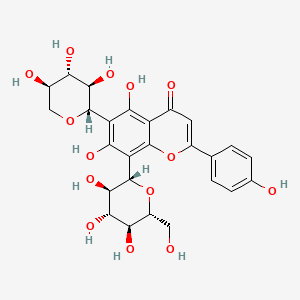
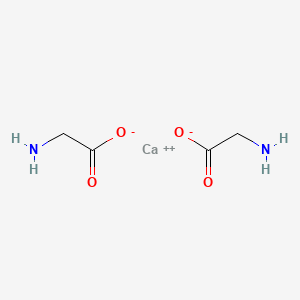
![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
